Norswertianolin

Descripción general

Descripción

Norswertianolin es un compuesto natural de xantona aislado de plantas del género Gentianella, particularmente Gentianella acuta. Es conocido por su papel como activador de la gamma-liasa de cistationina, una enzima involucrada en la producción de sulfuro de hidrógeno, que tiene diversos roles fisiológicos y fisiopatológicos en el sistema cardiovascular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Norswertianolin se puede aislar de Gentianella acuta mediante una serie de procesos de extracción y purificación. El material vegetal generalmente se seca y se muele antes de ser sometido a extracción con disolventes utilizando disolventes como metanol o etanol. El extracto luego se purifica utilizando técnicas cromatográficas para aislar this compound .

Métodos de Producción Industrial

La producción industrial de this compound implica la extracción a gran escala de fuentes vegetales. El proceso incluye el cultivo de Gentianella acuta, seguido de la cosecha, secado y extracción utilizando métodos de extracción con disolventes a escala industrial. El extracto bruto luego se purifica utilizando cromatografía líquida de alto rendimiento para obtener this compound puro .

Análisis De Reacciones Químicas

Tipos de Reacciones

Norswertianolin experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes productos de oxidación.

Reducción: Se puede reducir en condiciones específicas para producir formas reducidas del compuesto.

Sustitución: This compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la reacción de sustitución deseada.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de diferentes derivados hidroxilados o cetónicos .

Aplicaciones Científicas De Investigación

Norswertianolin tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo en estudios de derivados de xantona y sus propiedades químicas.

Biología: Investigado por su papel en la modulación de la actividad enzimática, particularmente la gamma-liasa de cistationina.

Medicina: Explorado por sus posibles efectos terapéuticos en enfermedades cardiovasculares, incluida la hipertensión y la lesión por isquemia/reperfusión.

Industria: Posibles aplicaciones en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas

Mecanismo De Acción

Norswertianolin ejerce sus efectos principalmente activando la gamma-liasa de cistationina, lo que lleva a una mayor producción de sulfuro de hidrógeno. El sulfuro de hidrógeno actúa como una molécula de señalización con diversos efectos fisiológicos, incluida la vasodilatación, los efectos antiinflamatorios y la protección contra el estrés oxidativo. This compound se une a la enzima en sitios específicos, mejorando su actividad y promoviendo la generación de sulfuro de hidrógeno .

Comparación Con Compuestos Similares

Compuestos Similares

Swertianolin: Otro glucósido de xantona con propiedades bioactivas similares.

Mangiferina: Un glucósido de xantona conocido por sus efectos antioxidantes y antiinflamatorios.

Isomangiferina: Similar a la mangiferina pero con diferentes patrones de glicosilación

Singularidad

Norswertianolin es único debido a su alta afinidad de unión a la gamma-liasa de cistationina y su potente activación de esta enzima. Esta interacción específica lo hace particularmente efectivo en la modulación de la producción de sulfuro de hidrógeno y en el ejercicio de efectos protectores en enfermedades cardiovasculares .

Actividad Biológica

Norswertianolin (NW) is a natural xanthone derivative predominantly found in the Gentiana species, particularly Gentiana campestris and Gentiana germanica. This compound has garnered attention due to its diverse biological activities, particularly in the context of cardiovascular health and neuroprotection. This article reviews the current understanding of NW's biological activity, supported by recent research findings and case studies.

Chemical Structure and Properties

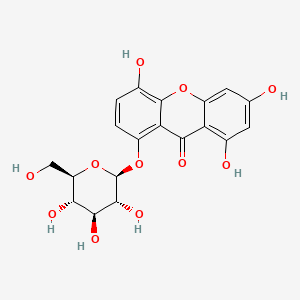

This compound is classified as a xanthone, characterized by its unique polyphenolic structure. The molecular formula for NW is , and it has been identified as an inhibitor of acetylcholinesterase, which is critical for neurotransmission in the nervous system .

Research indicates that NW acts primarily as an agonist of cystathionine gamma-lyase (CSE), enhancing hydrogen sulfide (H₂S) production. H₂S is known for its cytoprotective effects in various physiological contexts, including ischemia/reperfusion (I/R) injury. The binding affinity of NW to CSE was confirmed through molecular docking studies, highlighting its potential therapeutic implications in cardiovascular diseases .

Biological Activities

-

Cardiovascular Protection

- Study Findings : A study demonstrated that NW pretreatment significantly reduced kidney damage in models of acute and chronic I/R injury. Key parameters such as blood urea nitrogen (BUN), serum creatinine levels, and reactive oxygen species (ROS) production were markedly decreased with NW treatment .

- Mechanism : The protective effects are attributed to increased H₂S generation, which mitigates oxidative stress and inflammation, thereby improving renal function.

-

Neuroprotective Effects

- Acetylcholinesterase Inhibition : NW has shown potential as an acetylcholinesterase inhibitor, suggesting its use in treating neurodegenerative disorders such as Alzheimer's disease .

- Case Study : In vitro studies indicated that NW could enhance cell survival in neuronal cell lines exposed to neurotoxic agents, supporting its role in neuroprotection.

- Anti-inflammatory Activity

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other xanthones:

Propiedades

IUPAC Name |

1,3,5-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O11/c20-5-11-14(24)16(26)17(27)19(30-11)29-9-2-1-7(22)18-13(9)15(25)12-8(23)3-6(21)4-10(12)28-18/h1-4,11,14,16-17,19-24,26-27H,5H2/t11-,14-,16+,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWLBRTZOYHDOU-FJMCMGCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)OC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C2C(=C1O)OC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203480 | |

| Record name | Norswertianolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54954-12-0 | |

| Record name | Norswertianolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54954-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norswertianolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054954120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norswertianolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norswertianolin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FEU38L6GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.